N-(1-phenylcyclopropyl)benzamide
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Overview
Description
N-(1-phenylcyclopropyl)benzamide is an organic compound characterized by a benzamide group attached to a cyclopropyl ring, which is further substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylcyclopropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method includes the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This green and rapid method provides high yields and is eco-friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylcyclopropyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzamide group to amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical c
Properties
IUPAC Name |
N-(1-phenylcyclopropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15(13-7-3-1-4-8-13)17-16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKQMTVHJDHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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